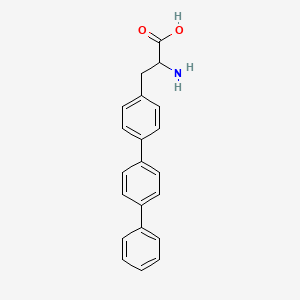

4-(Biphenyl-4-yl)-DL-phenylalanine

CAS No.:

Cat. No.: VC13661581

Molecular Formula: C21H19NO2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19NO2 |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 2-amino-3-[4-(4-phenylphenyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C21H19NO2/c22-20(21(23)24)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13,20H,14,22H2,(H,23,24) |

| Standard InChI Key | VVJSFKRZWZKXLP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

4-(Biphenyl-4-yl)-DL-phenylalanine (C<sub>21</sub>H<sub>19</sub>NO<sub>2</sub>) consists of a phenylalanine backbone modified with a biphenyl moiety at the para position. The biphenyl group introduces rotational flexibility around the central C–C bond, enabling conformational adaptability when incorporated into proteins . Key structural attributes include:

-

Aromatic System: The extended π-conjugation of the biphenyl group enhances fluorescence properties, with excitation/emission maxima at 280 nm and 345 nm, respectively .

-

Chirality: While the DL form is synthetically accessible, enzymatic incorporation into proteins requires the L-enantiomer to maintain ribosomal compatibility .

-

Steric Bulk: The biphenyl substituent occupies a volume approximately 2.5 times larger than native phenylalanine, necessitating careful selection of incorporation sites in proteins .

Synthesis and Structural Optimization

Suzuki-Miyaura Cross-Coupling

The synthesis of 4-biphenyl-phenylalanine derivatives relies on palladium-catalyzed cross-coupling between iodophenylalanine precursors and biphenylboronic acids. For example, N-Boc-4-iodophenylalanine methyl ester undergoes coupling with 4-biphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) to yield the protected biphenyl-phenylalanine derivative in 95% yield . Subsequent deprotection and functionalization steps include:

-

Boc Removal: Treatment with trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group .

-

Amino Protection: Introduction of a pentenoyl group via reaction with 4-pentenoic acid succinimide ester enhances solubility for subsequent enzymatic reactions .

-

Ester Activation: Conversion to cyanomethyl esters facilitates tRNA aminoacylation for site-specific incorporation into proteins .

Racemic Resolution

While the cited studies focus on L-enantiomers, the DL mixture can be resolved using chiral chromatography or enzymatic methods. For instance, Candida antarctica lipase B catalyzes the kinetic resolution of DL-phenylalanine esters, though this has not been explicitly reported for the biphenyl derivative .

Table 1: Key Synthetic Intermediates and Yields

Physicochemical and Photophysical Properties

Fluorescence Characteristics

The biphenyl group confers environment-sensitive fluorescence, with quantum yields (Φ) ranging from 0.15 to 0.30 in aqueous buffers . Key spectral properties include:

-

Emission Maximum: 345 nm (sensitive to local dielectric constant)

-

Quenching Mechanisms: Collisional quenching by iodide (Stern-Volmer constant K<sub>SV</sub> = 12.3 M<sup>−1</sup>) and acrylamide (K<sub>SV</sub> = 9.8 M<sup>−1</sup>) .

Solubility and Stability

-

Aqueous Solubility: 15 mM at pH 7.4, enhanced by polar substituents on the biphenyl ring .

-

Thermal Stability: Decomposition temperature (T<sub>d</sub>) = 215°C under nitrogen .

-

Photostability: Resists photobleaching under continuous irradiation (λ<sub>ex</sub> = 280 nm) for >60 minutes .

Applications in Protein Engineering

Incorporation into Dihydrofolate Reductase (DHFR)

Studies demonstrate that 4-biphenyl-L-phenylalanine can replace native residues in E. coli DHFR with minimal structural perturbation. Key findings include:

-

Position 16: Incorporation yields catalytically active DHFR with a 2-fold increase in NADPH consumption rate due to altered tetrahydrofolate off-rates .

-

Position 115: Despite steric constraints, rotational flexibility allows accommodation, though catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) decreases by 40% compared to wild type .

Table 2: DHFR Activity with Biphenyl-Phenylalanine Substitutions

| Incorporation Site | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>M</sub> (μM) | k<sub>cat</sub>/K<sub>M</sub> (×10<sup>6</sup> M<sup>−1</sup>s<sup>−1</sup>) |

|---|---|---|---|

| Wild Type | 12.5 | 2.8 | 4.46 |

| Position 16 | 23.1 | 3.1 | 7.45 |

| Position 115 | 7.4 | 4.9 | 1.51 |

Förster Resonance Energy Transfer (FRET)

When paired with L-(7-hydroxycoumarin-4-yl)ethylglycine (E), 4-biphenyl-phenylalanine (A) enables intramolecular FRET in DHFR. Key metrics include:

-

Energy Transfer Efficiency: 35% upon methotrexate binding, indicating conformational tightening .

-

Sensitivity Limit: Detects sub-Ångström structural changes .

Comparative Analysis of Biphenyl-Phenylalanine Isomers

Four biphenyl-phenylalanine isomers (A–D) differing in biphenyl orientation exhibit distinct protein compatibility:

-

4-Biphenyl (A): Optimal for buried sites (e.g., DHFR position 115) due to rotational flexibility .

-

3-Biphenyl (B): Higher quantum yield (Φ = 0.28) but induces 60% activity loss in DHFR .

-

2-Biphenyl (C): Steric clashes reduce catalytic efficiency by 75% .

Future Directions and Challenges

-

Enantiomeric Resolution: Developing cost-effective methods to resolve DL mixtures for industrial-scale applications.

-

Expanded Genetic Code: Engineering orthogonal tRNA-synthetase pairs for efficient in vivo incorporation .

-

Therapeutic Potential: Exploring biphenyl-phenylalanine in antibody-drug conjugates for fluorescence-guided delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume